molecular formula C5H10NO3P B12444068 Dimethyl 2-cyanoethylphosphonate CAS No. 20580-36-3

Dimethyl 2-cyanoethylphosphonate

Cat. No.: B12444068
CAS No.: 20580-36-3
M. Wt: 163.11 g/mol
InChI Key: RAVZRUBLUBGQNY-UHFFFAOYSA-N
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Description

Dimethyl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C5H10NO3P. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a phosphonate group attached to a cyanoethyl moiety, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michael addition of dimethyl phosphite to acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .

Industrial Production Methods

In industrial settings, the production of dimethyl (2-cyanoethyl)phosphonate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of catalysts and controlled reaction environments helps achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, amines, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Scientific Research Applications

Dimethyl (2-cyanoethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (2-cyanoethyl)phosphonate involves its ability to participate in nucleophilic addition and substitution reactions. The phosphonate group can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is crucial for its role in organic synthesis and the formation of new carbon-phosphorus bonds .

Comparison with Similar Compounds

Similar Compounds

    Diethyl (2-cyanoethyl)phosphonate: Similar in structure but with ethyl groups instead of methyl groups.

    Dimethyl methylphosphonate: Lacks the cyanoethyl group, making it less versatile in certain reactions.

    Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of a cyanoethyl group.

Uniqueness

Dimethyl (2-cyanoethyl)phosphonate is unique due to its combination of the cyanoethyl and phosphonate groups, which imparts distinct reactivity and versatility. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical transformations .

Properties

CAS No.

20580-36-3

Molecular Formula

C5H10NO3P

Molecular Weight

163.11 g/mol

IUPAC Name

3-dimethoxyphosphorylpropanenitrile

InChI

InChI=1S/C5H10NO3P/c1-8-10(7,9-2)5-3-4-6/h3,5H2,1-2H3

InChI Key

RAVZRUBLUBGQNY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCC#N)OC

Origin of Product

United States

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